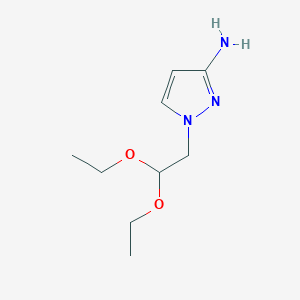

1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

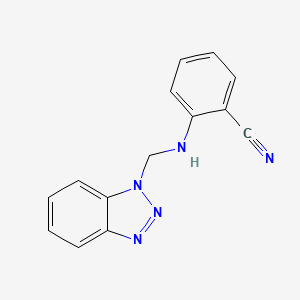

“1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important drugs and are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized using hydrazine . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and biological activity against breast cancer and microbes (Titi et al., 2020).

- Wu et al. (2014) reported on the rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, highlighting a methodology for functionalizing existing drugs (Wu et al., 2014).

Material Science Applications

- Aly and El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 1H-pyrazol-5-amine derivatives, for potential use in medical applications (Aly & El-Mohdy, 2015).

Biological and Medicinal Applications

- Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as σ(1) receptor antagonists, showing potential in neurogenic and neuropathic pain models (Díaz et al., 2012).

- Raju et al. (2010) synthesized pyrazol-5-amine derivatives with potent antimicrobial activities, indicating their potential as therapeutic agents (Raju et al., 2010).

Catalytic Applications

- Togni et al. (1996) explored the use of ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, demonstrating the role of ligands in stereoselectivity and catalytic efficiency (Togni et al., 1996).

Additional Research

- Feng et al. (2018) studied pyrazole Schiff bases in the context of structural elucidation and antibacterial activity, demonstrating their potential in developing new antibacterial agents (Feng et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)7-12-6-5-8(10)11-12/h5-6,9H,3-4,7H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXLELYVKDMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CC(=N1)N)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

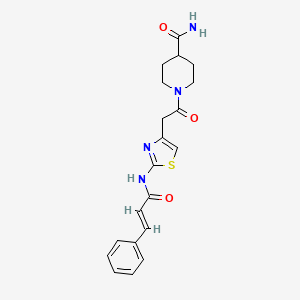

![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

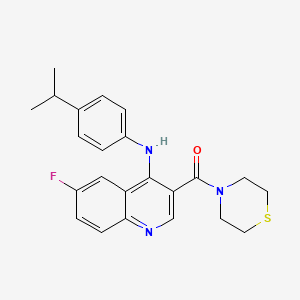

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)

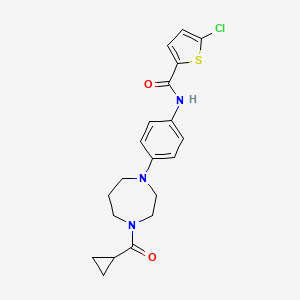

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)

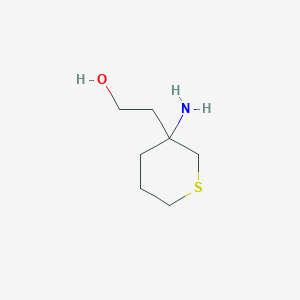

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)